1-Fluoro-3-(isocyano(tosyl)methyl)benzene
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Overview
Description
1-Fluoro-3-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C₁₅H₁₂FNO₂S and a molecular weight of 289.32 g/mol . This compound is characterized by the presence of a fluorine atom, an isocyano group, and a tosyl group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene typically involves the reaction of a corresponding aldehyde with an amine in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an isocyano (tosyl)methyl)arene reagent to yield the final product . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified using column chromatography or preparative TLC .
Chemical Reactions Analysis
1-Fluoro-3-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the pinacol rearrangement, under acidic or basic conditions.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(isocyano(tosyl)methyl)benzene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the isocyano group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-3-(isocyano(tosyl)methyl)benzene can be compared to other similar compounds, such as:
1-Chloro-3-(isocyano(tosyl)methyl)benzene: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and chemical properties.
4-Fluorobenzyl isocyanate: This compound contains an isocyanate group attached to a fluorobenzene ring, but lacks the tosyl group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
1-fluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGZIMRMSXLIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)F)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591074 |
Source
|
Record name | 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321345-36-2 |
Source
|
Record name | 1-Fluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321345-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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